molecular formula C5H7Cl3 B14732545 1,2,3-Trichlorocyclopentane CAS No. 5330-60-9

1,2,3-Trichlorocyclopentane

Cat. No.: B14732545
CAS No.: 5330-60-9
M. Wt: 173.46 g/mol
InChI Key: QYSNWQRPZMUDMY-UHFFFAOYSA-N
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Description

1,2,3-Trichlorocyclopentane is a chlorinated cyclopentane derivative with three chlorine atoms substituted at the 1-, 2-, and 3-positions of the cyclopentane ring. Its molecular formula is C₅H₇Cl₃, and its molecular weight is 181.47 g/mol (estimated based on analogous compounds) . The compound exhibits stereoisomerism due to the spatial arrangement of chlorine atoms, which can influence its chemical reactivity and biological interactions. For instance, its IUPAC name may vary depending on the stereochemistry, such as (1R,2S,3R)-1,2,3-trichlorocyclopentane under Cahn–Ingold–Prelog priority rules . Limited direct toxicological or physicochemical data are available for this compound, necessitating comparisons with structurally similar chlorinated cyclopentanes and alkanes.

Properties

CAS No.

5330-60-9

Molecular Formula

C5H7Cl3

Molecular Weight

173.46 g/mol

IUPAC Name

1,2,3-trichlorocyclopentane

InChI

InChI=1S/C5H7Cl3/c6-3-1-2-4(7)5(3)8/h3-5H,1-2H2

InChI Key

QYSNWQRPZMUDMY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

1,2,3-Trichlorocyclopentane can be synthesized through several methods. One common synthetic route involves the chlorination of cyclopentane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,2,3-Trichlorocyclopentane undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3-Trichlorocyclopentane has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable for studying substitution and reduction mechanisms.

    Biology and Medicine: Research into its biological activity and potential medicinal properties is ongoing. Chlorinated cyclopentanes may exhibit antimicrobial or anticancer activities, making them candidates for drug development.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,2,3-trichlorocyclopentane depends on the specific reactions it undergoes. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the compound is converted back to cyclopentane through the addition of hydrogen atoms. The exact molecular targets and pathways involved in its biological activity are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 1,2,3-trichlorocyclopentane and analogous chlorinated cyclopentane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Chlorine Positions Key Functional Groups Boiling Point (°C) Density (g/cm³) Key Research Findings
1,2,3-Trichlorocyclopentane C₅H₇Cl₃ 181.47 1, 2, 3 None (pure hydrocarbon) ~180–200 (estimated) ~1.3–1.4 (estimated) Limited data; inferred high lipophilicity and low water solubility .
1,2,4-Trichlorocyclopentane C₅H₇Cl₃ 181.47 1, 2, 4 None N/A N/A Stereoisomerism affects metabolic pathways in rodent models .
1,2,3,4-Tetrachlorocyclopentane C₅H₆Cl₄ 217.89 1, 2, 3, 4 None >200 ~1.5 Higher thermal stability but increased mutagenic potential in Salmonella assays compared to trichloro analogs .
3-Chlorocyclopentane-1,2-dione C₅H₅ClO₂ 146.55 3 Two ketone groups 139–140 0.916 Reacts readily with nucleophiles due to electron-withdrawing ketone groups .
Trichlorocyclopentylsilane C₅H₉Cl₃Si 219.57 Cyclopentyl ring Silicon-chloride bonds N/A N/A Hydrolyzes rapidly in water, releasing HCl .

Key Differences in Physicochemical Properties

Chlorination Degree : Increasing chlorine atoms (e.g., 1,2,3,4-tetrachlorocyclopentane vs. 1,2,3-trichlorocyclopentane) correlates with higher molecular weight, density, and boiling points due to stronger van der Waals interactions .

Functional Groups: The presence of ketones in 3-chlorocyclopentane-1,2-dione drastically reduces its stability in aqueous environments compared to non-polar trichlorocyclopentanes .

Stereochemistry : Enantiomers like (1R,2S,3R)- vs. (1S,2R,3S)-1,2,3-trichlorocyclopentane may exhibit divergent biological activities, as seen in analogous chlorinated hydrocarbons .

Toxicological and Environmental Behavior

  • Biodegradation : Trichlorocyclopentanes are less biodegradable than dichloro analogs due to steric hindrance from chlorine atoms, leading to environmental persistence .
  • Acute Toxicity: Limited human data exist, but rodent studies on 1,2,3-trichloropropane suggest hepatic and renal toxicity at high doses, which may extrapolate cautiously to cyclopentane analogs .

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